molecular formula C7H9ClFNO B2603289 2-(Aminomethyl)-4-fluorophenol hydrochloride CAS No. 1158791-48-0

2-(Aminomethyl)-4-fluorophenol hydrochloride

Cat. No.: B2603289
CAS No.: 1158791-48-0
M. Wt: 177.6
InChI Key: VJRLEPBMTTXBSK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-fluorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-fluorophenol hydrochloride typically involves the introduction of an aminomethyl group to a fluorophenol precursor. One common method is through the Mannich reaction, where a phenol, formaldehyde, and a primary or secondary amine react under acidic conditions to form the aminomethylated product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(Aminomethyl)-4-fluorophenol hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality.

    2-Aminoethyl methacrylate hydrochloride: A methacrylic monomer used in polymer synthesis.

    Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Compounds with antiviral properties.

Uniqueness

2-(Aminomethyl)-4-fluorophenol hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-4-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRLEPBMTTXBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158791-48-0
Record name 2-(aminomethyl)-4-fluorophenol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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